4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16528021
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO4 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26) |
| Standard InChI Key | IVFPTFDNRGYYQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
4-Cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid (C23H23NO4) features a pyrrolidine ring substituted at positions 3 and 4 with carboxylic acid and cyclopropyl groups, respectively. The Fmoc (9-fluorenylmethyloxycarbonyl) group at position 1 provides steric protection for the secondary amine, enabling controlled deprotection in multi-step syntheses .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
| InChI Key | IVFPTFDNRGYYQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
The stereochemistry at the pyrrolidine ring positions critically influences molecular interactions, though specific optical rotation data remains unreported in available literature.
Synthetic Methodologies
Core Synthesis Strategies
The compound's synthesis typically follows a multi-step approach involving:
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Pyrrolidine Ring Formation: Cyclization reactions using γ-amino acids or [3+2] cycloadditions between azomethine ylides and dipolarophiles .
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Cyclopropanation: Transition metal-catalyzed additions to install the cyclopropyl group, often employing palladium complexes with ligands like dppf (diphenylphosphinoferrocene) .
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Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions .
A representative palladium-mediated protocol from analogous systems achieves 77% yield using:
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Pd(OAc)₂/dppf catalyst system
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Potassium vinyltrifluoroborate as cyclopropanation agent
Table 2: Optimized Reaction Conditions for Analog Synthesis
| Parameter | Specification |
|---|---|
| Catalyst Loading | 1 mol% Pd(OAc)₂ + 2 mol% dppf |
| Temperature | 90°C |
| Reaction Time | 15 hours |
| Solvent System | Dioxane/H₂O (83:17) |
Research Applications
Peptide Engineering
The Fmoc group enables solid-phase peptide synthesis (SPPS) through:
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pH-Sensitive Protection: Stable under basic conditions but cleavable with piperidine/DMF (20% v/v)
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Orthogonal Deprotection: Allows sequential assembly of complex peptides without side-chain interference
Recent studies demonstrate its utility in constructing:
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Conformationally Restricted Peptides: Cyclopropyl groups enforce specific torsional angles to enhance receptor binding
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Macrocyclic Compounds: Intramolecular lactamization facilitated by the carboxylic acid moiety
Drug Candidate Development
Pharmaceutical applications leverage:
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Bioisosteric Replacement: Cyclopropyl mimics unsaturated bonds while improving metabolic stability
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Solubility Modulation: The carboxylic acid group enhances aqueous solubility of lead compounds
Analytical Characterization
Spectroscopic Profiles
While full spectral data isn't publicly available, analogous compounds show:
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¹H NMR: Characteristic Fmoc aromatic protons at δ 7.3-7.8 ppm
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¹³C NMR: Carbonyl signals at δ 170-175 ppm for carboxylic acid and carbamate groups
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HRMS: Expected [M+H]⁺ at m/z 378.1543 (calc. 378.1549)
Emerging Research Directions
Targeted Drug Delivery
Ongoing investigations focus on:
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